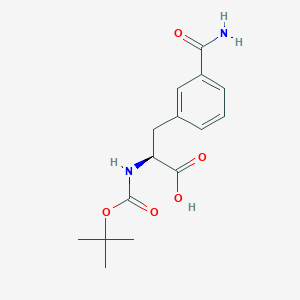
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid, commonly referred to by its chemical name, is an amino acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on specific biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 308.33 g/mol
- CAS Number : 943449-15-8
- Purity : Typically 95% in commercial preparations .
The biological activity of this compound can be attributed to its structural components, particularly the carbamoyl and amino groups. These groups are known to interact with various biological targets, including enzymes and receptors.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. In a study involving derivatives of carbamate compounds, it was noted that some exhibited significant AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM . This suggests potential use in treating conditions related to cholinergic dysfunction.
- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Study: AChE Inhibition
In a specific case study examining the effects of various carbamate derivatives on AChE activity, it was found that certain structural modifications significantly enhanced inhibitory potency. For instance, compounds with aromatic moieties showed stronger interactions at the enzyme's peripheral anionic site, leading to more effective inhibition compared to established drugs like rivastigmine .
科学研究应用
1.1. Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets:
- Anticancer Agents : Research indicates that derivatives of this compound have shown potential in targeting cancer cells by inhibiting specific pathways involved in tumor growth .
- Anti-inflammatory Drugs : The compound's ability to modulate immune responses makes it a candidate for developing new anti-inflammatory medications .
1.2. Peptide Synthesis
Due to the presence of the tert-butoxycarbonyl (Boc) protecting group, this compound is commonly used in peptide synthesis. The Boc group facilitates the selective protection of amino groups during the formation of peptide bonds:
- Solid-phase peptide synthesis (SPPS) : This compound can be incorporated into peptides, allowing for the development of novel therapeutic peptides with enhanced stability and bioactivity .
2.1. Enzyme Inhibition Studies
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid has been studied for its effects on various enzymes:
- Protease Inhibitors : The compound has shown promise in inhibiting proteases, which are crucial for many biological processes, including viral replication and protein turnover .
2.2. Molecular Modeling and Drug Design
The compound's structural characteristics make it a valuable tool in computational drug design:
- Molecular Docking Studies : Researchers utilize this compound to model interactions with target proteins, aiding in the identification of potential drug candidates .
3.1. Synthesis of Antitumor Agents
A study demonstrated the synthesis of a series of antitumor agents derived from this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for further development .
3.2. Development of Novel Peptides
In another case, researchers successfully synthesized a peptide using this compound as a building block, which showed enhanced binding affinity to a target receptor involved in inflammatory responses. This study underscores the utility of this compound in creating biologically active peptides .
Summary Table
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Inhibits tumor growth |
| Pharmaceutical Development | Anti-inflammatory drugs | Modulates immune response |
| Biochemical Research | Enzyme inhibition studies | Potential protease inhibitor |
| Biochemical Research | Molecular modeling | Aids drug candidate identification |
| Case Study | Antitumor agent synthesis | Significant cytotoxicity |
| Case Study | Novel peptide development | Enhanced receptor binding |
属性
IUPAC Name |
(2S)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCVUPCEXUFGD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













